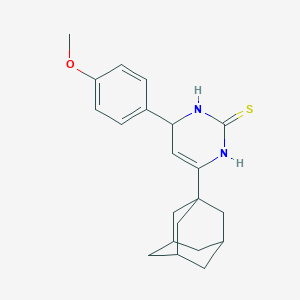

![molecular formula C24H32N4O B10954293 N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10954293.png)

N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide (let’s call it Compound A ) is a novel synthetic cannabinoid. It was first identified as a designer drug in illegal products sold in Japan . Unlike many other synthetic cannabinoids, Compound A stands out due to its unique structure, which includes an adamantyl group and an indazole moiety.

Preparation Methods

Synthetic Routes:: The synthetic routes for Compound A are not widely documented. its industrial production likely involves multistep organic synthesis. Researchers have used liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses to confirm its structure .

Chemical Reactions Analysis

Reactions Undergone:: Compound A may undergo various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific details about these reactions remain scarce.

Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides may occur.

Major Products:: The major products formed during these reactions would depend on the specific conditions and reagents used. Further research is needed to elucidate these details.

Scientific Research Applications

Chemistry:: Compound A’s unique structure makes it an intriguing target for medicinal chemistry research. Scientists may explore its interactions with cannabinoid receptors and its potential as a lead compound for drug development.

Biology and Medicine::Cannabinoid Receptor Agonist: Compound A likely interacts with cannabinoid receptors (CB₁ and CB₂), affecting various physiological processes.

Neuropharmacology: Investigating its effects on the central nervous system could reveal therapeutic applications.

Pain Management: Synthetic cannabinoids are often studied for their analgesic properties.

Industry:: Compound A’s industrial applications are yet to be fully explored. its potential as a pharmacologically active compound warrants further investigation.

Mechanism of Action

The exact mechanism by which Compound A exerts its effects remains speculative. It likely involves binding to cannabinoid receptors, modulating signaling pathways, and influencing neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds:: While Compound A is unique due to its adamantyl and indazole groups, it shares similarities with other synthetic cannabinoids, such as JWH-018, AM-1220, and AM-2233. These compounds also interact with cannabinoid receptors and exhibit cannabimimetic effects .

Properties

Molecular Formula |

C24H32N4O |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N-(1-adamantyl)-6-cyclopropyl-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |

InChI |

InChI=1S/C24H32N4O/c1-13(2)28-22-21(14(3)27-28)19(9-20(25-22)18-4-5-18)23(29)26-24-10-15-6-16(11-24)8-17(7-15)12-24/h9,13,15-18H,4-8,10-12H2,1-3H3,(H,26,29) |

InChI Key |

DWLDJEFRDXIUSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC45CC6CC(C4)CC(C6)C5)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(Tert-butyl)-2-[1-(difluoromethyl)-1H-pyrazol-3-YL]-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10954219.png)

amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10954267.png)

![N-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954273.png)

![4-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954277.png)

![N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]-2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10954281.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B10954292.png)

![4-[(2-bromo-5-hydroxyphenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10954294.png)

![N-(2,4-dichlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954297.png)

![Ethyl 5-acetyl-2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10954299.png)

![3,5-bis(difluoromethyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10954308.png)